molecular formula C5H3Cl3S B6589694 2,3-dichloro-5-(chloromethyl)thiophene CAS No. 122065-05-8

2,3-dichloro-5-(chloromethyl)thiophene

Cat. No. B6589694
CAS RN: 122065-05-8
M. Wt: 201.5
InChI Key:
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Description

2,3-Dichloro-5-(chloromethyl)thiophene, also known as DCMCT, is a heterocyclic compound that belongs to the thiophene family. It has a wide range of applications in the fields of chemistry, biology, and medicine. DCMCT has been used in the synthesis of various compounds, such as pharmaceuticals, nanoparticles, and polymers, and has been studied for its potential biological and pharmacological activities.

Scientific Research Applications

2,3-dichloro-5-(chloromethyl)thiophene has been studied for its potential applications in various fields of scientific research. It has been used as a reagent for the synthesis of various compounds, such as pharmaceuticals, nanoparticles, and polymers. 2,3-dichloro-5-(chloromethyl)thiophene has also been studied for its potential biological and pharmacological activities, such as its ability to inhibit the growth of bacteria and fungi, and to act as an antioxidant. In addition, it has been used in the synthesis of organic semiconductors and electrochemical sensors.

Mechanism of Action

The mechanism of action of 2,3-dichloro-5-(chloromethyl)thiophene is not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals, as well as by inhibiting the activity of enzymes involved in the production of reactive oxygen species. In addition, 2,3-dichloro-5-(chloromethyl)thiophene may also act as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-dichloro-5-(chloromethyl)thiophene are not fully understood. However, it has been shown to possess antioxidant, antimicrobial, and anti-inflammatory activities. In addition, it has been shown to inhibit the growth of cancer cells in vitro and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2,3-dichloro-5-(chloromethyl)thiophene in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a highly reactive compound and can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. For example, it is highly volatile and can be easily lost during the reaction process. In addition, it can be toxic and can cause skin irritation if not handled properly.

Future Directions

The potential future directions for 2,3-dichloro-5-(chloromethyl)thiophene research include further studies of its mechanism of action, development of new synthetic methods, and investigation of its potential therapeutic applications. In addition, 2,3-dichloro-5-(chloromethyl)thiophene could be used in the synthesis of new compounds with potential therapeutic activities, such as antibiotics and antiviral agents. Finally, further research could be conducted to explore the potential applications of 2,3-dichloro-5-(chloromethyl)thiophene in the fields of nanotechnology, materials science, and biotechnology.

Synthesis Methods

2,3-dichloro-5-(chloromethyl)thiophene is synthesized by reacting 2-chloro-3-methylthiophene with chloroform in the presence of anhydrous potassium carbonate and a catalytic amount of p-toluenesulfonic acid. The reaction is conducted at a temperature of 100-120°C for 2-3 hours. The product is then purified by recrystallization and characterized using spectroscopic techniques such as 1H-NMR and 13C-NMR.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dichloro-5-(chloromethyl)thiophene involves the chlorination of 2,3-dichlorothiophene followed by the introduction of a chloromethyl group.", "Starting Materials": [ "2,3-dichlorothiophene", "Chlorine gas", "Methanol", "Sodium hydroxide", "Methyl chloride" ], "Reaction": [ "Chlorination of 2,3-dichlorothiophene using chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 2,3,5-trichlorothiophene.", "Reduction of 2,3,5-trichlorothiophene using sodium hydroxide and methanol to yield 2,3-dichlorothiophene.", "Introduction of a chloromethyl group to 2,3-dichlorothiophene using methyl chloride and a Lewis acid catalyst such as zinc chloride or aluminum chloride to yield 2,3-dichloro-5-(chloromethyl)thiophene." ] }

CAS RN

122065-05-8

Product Name

2,3-dichloro-5-(chloromethyl)thiophene

Molecular Formula

C5H3Cl3S

Molecular Weight

201.5

Purity

95

Origin of Product

United States

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